Cinnamylidenemalonic acid

Descripción general

Descripción

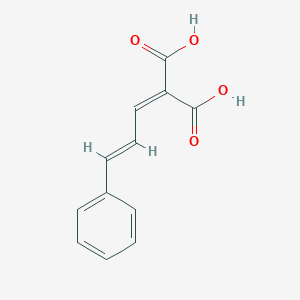

Cinnamylidenemalonic acid is an organic compound with the chemical formula C12H10O4 . It appears as a white or light yellow crystalline powder .

Synthesis Analysis

The preparation method of Cinnamylidenemalonic acid generally involves reacting cinnamic acid and dichloromethane under alkaline conditions . The reaction equation is as follows: cinnamic acid + dichloromethane + sodium hydroxide → Cinnamylidenemalonic acid + sodium chloride + water .Molecular Structure Analysis

The molecular formula of Cinnamylidenemalonic acid is C12H10O4 . Its molecular weight is 218.211 .Chemical Reactions Analysis

When decarboxylated by thermolysis in quinoline at 130 °C, Cinnamylidenemalonic acid gives almost pure 5-phenylpenta-2(Z),4(E)-dienoic acid which slowly stereomutates, but on continued heating at 170 °C it passes over to give almost pure 2(E),4(E)-acid .Physical And Chemical Properties Analysis

Cinnamylidenemalonic acid has a melting point of 208°C (dec.) . It is soluble in alcohol and ether, but insoluble in water . Its boiling point is 484.6°C at 760 mmHg . The vapor pressure is 3.34E-10mmHg at 25°C .Aplicaciones Científicas De Investigación

Decarboxylation Studies

Cinnamylidenemalonic acid has been studied for its decarboxylation properties. Kinetic data suggest that it undergoes decarboxylation in the presence of resorcinol and catechol, which could be relevant for understanding reaction mechanisms in organic chemistry .

Photochemical Reactions

This compound has also been observed to crystallize in different polymorphic structures, which undergo photochemical reactions when exposed to light. This could have implications for materials science, particularly in the development of photo-responsive materials .

Laser Microstructuring

In the field of laser microstructuring, cinnamylidenemalonic acid esters have shown high sensitivity and stability to wet etching. This makes them suitable for creating high-resolution ablation structures, which is valuable in microfabrication technologies .

Stereochemistry of Thermolytic Reactions

The stereochemistry of cinnamylidenemalonic acid during thermolytic base-catalyzed decarboxylation has been explored. This research can contribute to the synthesis of specific isomers in pharmaceuticals and agrochemicals .

Safety and Hazards

Cinnamylidenemalonic acid is relatively stable at room temperature and is not easy to explode or burn . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is recommended to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn when handling or using the compound . When storing, the Cinnamylidenemalonic acid should be placed in a closed container, away from open flames and oxidants .

Mecanismo De Acción

Target of Action

Cinnamylidenemalonic acid has been found to exhibit antimicrobial activity, with its primary targets being pathogenic fungi and bacteria . In Candida albicans, the most likely targets of the compound are caHOS2 and caRPD3 . In Staphylococcus aureus, the most likely target is saFABH .

Mode of Action

The compound interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to the death of the fungal cells .

Biochemical Pathways

Cinnamylidenemalonic acid is involved in the decarboxylation process . The compound undergoes decarboxylation in resorcinol and catechol, a process that has been studied kinetically . The activation parameters for this process have been calculated and compared with those previously reported for the decarboxylation of unsubstituted and substituted malonic acids .

Pharmacokinetics

The compound’s antimicrobial activity suggests that it is able to reach its targets in sufficient concentrations to exert its effects .

Result of Action

The result of Cinnamylidenemalonic acid’s action is the death of pathogenic fungi and bacteria . The compound’s interaction with the cell wall and membrane of these organisms disrupts their integrity, leading to cell death .

Action Environment

Cinnamylidenemalonic acid was found to crystallize in three different polymorphic structures, each of which underwent a photochemical reaction when irradiated with 257.3A of light . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as light exposure .

Propiedades

IUPAC Name |

2-[(E)-3-phenylprop-2-enylidene]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPUXJIIRIWMSQ-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinnamylidenemalonic acid | |

CAS RN |

4472-92-8, 28028-86-6 | |

| Record name | Cinnamylidenemalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004472928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid, cinnamylidene-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028028866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamylidenemalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnamylidenemalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

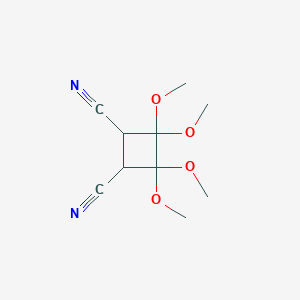

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different polymorphic structures of cinnamylidenemalonic acid and how do they react to UV irradiation?

A: Cinnamylidenemalonic acid has been found to crystallize in three distinct polymorphic forms. When exposed to UV light at 257.3 Å, each polymorph exhibits unique photochemical reactivity []. Polymorph 1 yields a mixture of products upon irradiation. In contrast, both polymorphs 2 and 3 undergo a [2+2] dimerization reaction, resulting in the formation of the same dimer product [].

Q2: Can you elaborate on the mechanism of decarboxylation of cinnamylidenemalonic acid in the presence of pyridine?

A: Research suggests that the decarboxylation of cinnamylidenemalonic acid in pyridine involves a dual pathway mechanism []. This conclusion stems from experiments using carboxy-labelled dideuteriomalonic acid. Both the resulting 5-phenylpenta-2(Z),4(E)-dienoic acid and 5-phenylpenta-2(E),4(E)-dienoic acid isomers exhibit a similar ~2:1 α/γ deuterium labelling pattern, suggesting a common deuteriated lactone intermediate in both pathways [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)

![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B187795.png)